Pyrathiazine

Übersicht

Beschreibung

Es ist eine Flüssigkeit mit einem Siedepunkt von 170 °C . Obwohl Parathiazin selbst relativ selten vorkommt und nur begrenzt Anwendung findet, werden seine Derivate in verschiedenen Bereichen wie Farbstoffen, Pharmazeutika und Insektiziden weit verbreitet eingesetzt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Parathiazin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Cyclisierung geeigneter Vorläufer, die Stickstoff- und Schwefelatome enthalten. So kann beispielsweise die Herstellung von 1,4-Thiazin aus dem entsprechenden Dion unter Verwendung von Aluminium-Pulver bei hohen Temperaturen erfolgen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Parathiazin und seinen Derivaten beinhaltet oft eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Methoden können je nach gewünschtem Derivat und seiner vorgesehenen Anwendung variieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Parathiazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors containing nitrogen and sulfur atoms. For instance, the preparation of 1,4-thiazine can be achieved from the corresponding dione using aluminum powder at high temperatures .

Industrial Production Methods: Industrial production of parathiazine and its derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its intended application.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Parathiazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Parathiazin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Parathiazin in sein entsprechendes Thiomorpholin-Derivat umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Parathiazin-Ring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitroverbindungen werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiomorpholin-Derivate.

Substitution: Halogenierte oder nitrosubstituierte Parathiazin-Derivate.

Wissenschaftliche Forschungsanwendungen

Biological Mechanisms and Pharmacological Effects

Decidualization Induction

Pyrathiazine has been shown to induce decidualization in the uterine tissue of rats. A study demonstrated that a single intraperitoneal injection of this compound resulted in extensive decidualization mediated by histamine release. This effect was characterized by a significant increase in urinary histamine excretion, indicating that this compound acts as an antihistaminic agent while also promoting decidual cell differentiation .

Histamine Release and Antihistaminic Properties

Research has indicated that this compound can stimulate histamine release, which plays a crucial role in various physiological processes. The compound's ability to modulate histamine levels suggests potential applications in treating conditions related to histamine dysregulation, such as allergies and asthma .

Therapeutic Applications

Treatment of Enterobiasis

this compound has been investigated for its efficacy against enterobiasis (pinworm infection). A clinical study reported that a single oral dose of this compound resulted in a success rate of 12.5% in treating infected children, although this was lower than other standard treatments. The study highlighted the compound's tolerability but recommended more effective alternatives for clinical use .

Potential Role in Reproductive Health

The decidualization effect of this compound may have implications for reproductive health research. Its ability to influence uterine tissue could provide insights into fertility treatments and the management of reproductive disorders .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Decidualization in Rats | Induces extensive decidualization via histamine release | Potential use in reproductive health research |

| Histamine Release Mechanism | Causes significant increase in urinary histamine levels | Possible applications in allergy and asthma treatments |

| Treatment Efficacy | 12.5% success rate against Enterobius vermicularis | Limited effectiveness; suggests need for alternative treatments |

Case Studies and Research Insights

- Histamine Release Syndrome : In a controlled experiment, rats treated with this compound exhibited a characteristic syndrome associated with increased histamine release. This effect was linked to the compound's mechanism as an antihistaminic drug .

- Decidual Cell Differentiation : Further investigations into cell cultures from this compound-treated rats showed significant changes in nuclear area measurements, indicating enhanced decidual cell differentiation under specific conditions .

Wirkmechanismus

The mechanism of action of parathiazine derivatives, particularly those used in medicine, involves interaction with specific molecular targets. For example, as a histamine receptor antagonist, parathiazine blocks histamine receptors, thereby preventing the physiological effects of histamine, such as allergic reactions . The exact pathways and molecular targets may vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Parathiazin gehört zu einer größeren Klasse von Thiazin-Verbindungen, die Folgendes umfassen:

- 1,2-Thiazin

- 1,3-Thiazin

- Thiomorpholin (gesättigtes Analogon von 1,4-Thiazin)

Vergleich:

- 1,2-Thiazin und 1,3-Thiazin: Diese Isomere unterscheiden sich in der Anordnung von Stickstoff- und Schwefelatomen innerhalb des Rings. Sie haben unterschiedliche chemische Eigenschaften und Reaktivität im Vergleich zu 1,4-Thiazin .

- Thiomorpholin: Dies ist das gesättigte Analogon von 1,4-Thiazin, dem die Doppelbindungen fehlen, die in Parathiazin vorhanden sind. Es zeigt ein unterschiedliches chemisches Verhalten und unterschiedliche Anwendungen .

Die Einzigartigkeit von Parathiazin liegt in seiner spezifischen Ringstruktur und der Vielseitigkeit seiner Derivate, die in verschiedenen Bereichen Anwendung finden.

Biologische Aktivität

Pyrathiazine, a phenothiazine derivative, is primarily recognized for its antihistaminic properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

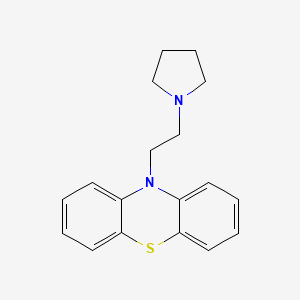

This compound is chemically classified as 10-(2-pyridyl)-phenothiazine. Its molecular formula is C₁₄H₁₀N₂S, and it features a thiazine ring that contributes to its biological activity. The compound exhibits notable lipophilicity, allowing it to penetrate biological membranes effectively.

Pharmacological Effects

Antihistaminic Activity

this compound functions as an antagonist at H₁ histamine receptors, which mediates various physiological responses such as vasodilation and increased vascular permeability. Studies have demonstrated that it can effectively reduce allergic reactions by inhibiting histamine release and action in tissues .

Decidualization Induction

Research indicates that this compound can induce decidualization in rat models. In one study, systemic administration of this compound (25 mg/kg) resulted in a deciduoma induction rate of 52%. This effect was attributed to the compound's ability to mimic the physiological changes associated with pregnancy . The decidualization process is crucial for implantation and maintenance of pregnancy.

This compound's biological activity can be attributed to several mechanisms:

- Histamine Release : It has been shown to cause histamine release from mast cells, contributing to its antihistaminic effects .

- Tissue Permeability : The compound influences tissue permeability, which is essential for the decidual reaction observed in uterine tissues after treatment .

- Inflammatory Response : this compound induces a diphasic pattern of increased tissue permeability similar to inflammatory responses, suggesting that it may also play a role in modulating inflammation .

Case Studies

Several studies have explored the effects of this compound in various contexts:

- Decidualization Studies : In a controlled experiment involving rats, this compound was administered to assess its efficacy in inducing deciduoma formation. The results indicated a significant response rate, reinforcing its potential use in reproductive biology research .

- Histamine Concentration Analysis : A study measuring histamine levels post-administration showed that this compound significantly altered histamine concentration in uterine tissues compared to control groups .

Comparative Data Table

The following table summarizes key findings from various studies on this compound's biological activity:

Eigenschaften

CAS-Nummer |

84-08-2 |

|---|---|

Molekularformel |

C18H20N2S |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

10-(2-pyrrolidin-1-ylethyl)phenothiazine |

InChI |

InChI=1S/C18H20N2S/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17/h1-4,7-10H,5-6,11-14H2 |

InChI-Schlüssel |

KJKJUXGEMYCCJN-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Kanonische SMILES |

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Key on ui other cas no. |

84-08-2 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

522-25-8 (mono-hydrochloride) |

Synonyme |

10-(2-(1-pyrrolidyl)ethyl)phenothiazine pyrathiazine pyrathiazine ion (1+) pyrathiazine monohydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.